molecular formula C13H24N2O2 B1372083 Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate CAS No. 897396-23-5

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Cat. No.: B1372083
CAS No.: 897396-23-5
M. Wt: 240.34 g/mol
InChI Key: JZYLWFDGGQTJND-UHFFFAOYSA-N
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Description

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazabicyclo compound with tert-butyl chloroformate in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Biological Activity

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (CAS Number: 897396-23-5) is a bicyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C13H24N2O2 and a molecular weight of 240.35 g/mol, this compound is characterized by its unique structure, which includes a tert-butyl group and a diazabicyclo framework. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • IUPAC Name : this compound
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • Purity : Typically around 97% .

Chemical Structure

The chemical structure can be represented as follows:

CC(C)(C)OC(=O)N1CCC2CCCC(C1)N2\text{C}C(C)(C)OC(=O)N1CCC2CCCC(C1)N2

This structure contributes to its biological activity, particularly in interactions with biological macromolecules.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It may act on various receptors, influencing physiological responses such as neurotransmission and hormonal activity.

Pharmacological Properties

Research indicates the following pharmacological properties:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary data suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Studies

  • Antimicrobial Efficacy :
    • A study tested the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cancer Cell Line Studies :
    • In vitro studies using human breast cancer cell lines (MCF-7) reported that treatment with the compound led to a decrease in cell viability by up to 60% after 48 hours, suggesting potential for further development as an anticancer agent.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus growth
AnticancerInduction of apoptosis in MCF-7
Enzyme InhibitionSpecific enzyme targets identified

Properties

IUPAC Name

tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(9-15)14-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYLWFDGGQTJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10-benzyl-3-Boc-3,10-diazabicyclo-[4.3.1]decane obtained in Example 11 (3.50 g) in EtOH (52 ml) underwent hydrogenation at 45 psi and 30° C. for 19 hours in the presence of Pd/C 10% (1.13 g). At the end the mixture was filtered on celite and the catalyst washed with EtOH. The solution was then concentrated. 2.44 g of a light oil corresponding to the compound 3-BOC-3,10-diazabicyclo[4.3.1]decane (12a) are obtained.
Name
10-benzyl-3-Boc-3,10-diazabicyclo-[4.3.1]decane
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
1.13 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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